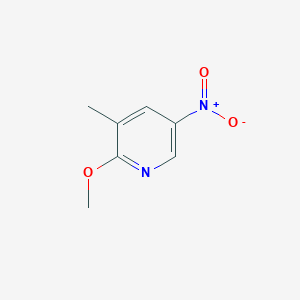

2-Methoxy-3-methyl-5-nitropyridine

Cat. No. B1390828

Key on ui cas rn:

89694-10-0

M. Wt: 168.15 g/mol

InChI Key: HEDKXDCXKNQWEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08372847B2

Procedure details

2-Chloro-3-methyl-5-nitropyridine (139 g, 0.806 mol) from the above procedure was divided into two portions and placed in two 2-L round bottom flasks with methanol (500 mL). The solutions were cooled in dry ice/isopropanol baths as solid sodium methoxide (26.5 g, 0.467 mol) was added portion-wise to each flask so that the temperature was remained below 20° C. When the additions were complete, the resulting mixtures were heated to reflux for 1 h. The mixtures were cooled and diluted with ice water (500 mL) to give white precipitates, which were collected by filtration. The combined filtrates were washed with water and air dried to give 2-methoxy-3-methyl-5-nitropyridine (127 g, 97% yield) as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.91 (d, J=2.0 Hz, 1H), 8.16 (s, 1H), 4.06 (s, 3H), 2.25 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 165.83, 141.91, 139.37, 132.92, 121.77, 54.83, 15.84. An analytical sample was recrystallized from hexane to give white needles, mp 95-96.5° C. Anal. calcd. for C7H8N2O3: C, 50.00; H, 4.79; N, 16.66. Found: C, 49.73; H, 5.02; N, 16.48.

[Compound]

Name

two 2-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium methoxide

Quantity

26.5 g

Type

reactant

Reaction Step Four

Name

dry ice isopropanol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

ice water

Quantity

500 mL

Type

solvent

Reaction Step Five

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][OH:13].C[O-].[Na+]>C(=O)=O.C(O)(C)C>[CH3:12][O:13][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

139 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1C)[N+](=O)[O-]

|

Step Two

[Compound]

|

Name

|

two 2-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

sodium methoxide

|

|

Quantity

|

26.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

dry ice isopropanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)=O.C(C)(C)O

|

Step Five

[Compound]

|

Name

|

ice water

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portion-wise to each flask so that the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was remained below 20° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixtures were heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixtures were cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give white precipitates, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined filtrates were washed with water and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=NC=C(C=C1C)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 127 g | |

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |